2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine (C₁₇H₁₄N₄S, MW 306.39) is a bicyclic heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure includes a 2-phenylethyl group at the 2-position and a thiophen-3-yl substituent at the 7-position. The triazolopyrimidine scaffold is renowned for its pharmacological versatility, acting as a pharmacophore in anticancer, antimicrobial, and enzyme-inhibiting agents .
Properties
Molecular Formula |
C17H14N4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-phenylethyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4S/c1-2-4-13(5-3-1)6-7-16-19-17-18-10-8-15(21(17)20-16)14-9-11-22-12-14/h1-5,8-12H,6-7H2 |
InChI Key |
NVCIAOFPGPWMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing appropriate purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenyl or phenylethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-phenylethyl group in the target compound increases logP compared to methoxymethyl (e.g., 2-(methoxymethyl)-7-(thiophen-2-yl)), enhancing blood-brain barrier penetration .
- Solubility : Carboxylic acid derivatives (e.g., 3-[7-(thiophen-2-yl)-triazolo...]) exhibit higher aqueous solubility but lower cell permeability due to ionization .
- Stereoelectronic Effects : Thiophen-3-yl’s sulfur atom and aromaticity may improve binding to receptors with hydrophobic pockets, whereas thiophen-2-yl analogs face steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
